Provenance as a Validated Synthetic Intermediate for Advanced Pharmacophores
Methyl 1-benzyl-1H-pyrazole-4-carboxylate is explicitly and repeatedly used as a starting material in a patented synthetic process for a plasma kallikrein inhibitor, 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoylbenzylamide (Compound 1) [1]. This establishes its role in generating a specific pharmacophore, in contrast to other pyrazole carboxylates (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) which may have different biological targets and synthetic utility [2]. The patented process validates its use for creating high-value, defined molecules [1].
| Evidence Dimension | Role in the synthesis of a defined, advanced pharmacophore |
|---|---|
| Target Compound Data | Used as a direct starting material for a plasma kallikrein inhibitor (Compound 1) as described in a 2024 patent [1]. |
| Comparator Or Baseline | Ethyl 3-methyl-1H-pyrazole-4-carboxylate, which is a PDE4B/D inhibitor with IC50 values of 200,000 nM and 2.00E+5 nM, respectively [2]. |
| Quantified Difference | Target compound leads to a distinct, patent-protected pharmacophore, while the comparator is an unoptimized, low-potency PDE inhibitor [REFS-1, REFS-2]. |
| Conditions | Comparison of downstream synthetic application (patented process) vs. direct biological activity (in vitro PDE assay) [REFS-1, REFS-2]. |
Why This Matters
This is a critical differentiator for procurement; the compound's value lies in its proven ability to generate a specific, high-value pharmaceutical intermediate, not its direct bioactivity.
- [1] Rezolute, Inc. SOLID DOSAGE FORMS OF A PLASMA KALLIKREIN INHIBITOR. US Patent Application 18516315. Published 2024-06-06. View Source
- [2] BindingDB. BDBM14780: ethyl 3-methyl-1H-pyrazole-4-carboxylate. BindingDB Entry. Accessed 2026. View Source
